HSR-609 monohydrochloride

Description

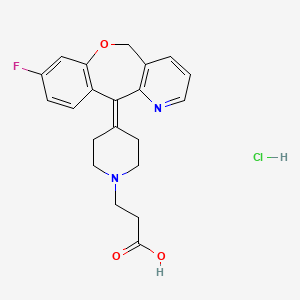

HSR-609, chemically designated as 3-[4-(8-fluoro-5,11-dihydrobenz[b]oxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid dihydrate, is a novel amphoteric antiallergic agent with potent antihistaminic activity . Its amphoteric nature—exhibiting both acidic (propionic acid moiety) and basic (piperidine ring) properties—distinguishes it structurally and pharmacologically from other antihistamines.

Properties

CAS No. |

153250-07-8 |

|---|---|

Molecular Formula |

C21H22ClFN2O3 |

Molecular Weight |

404.9 g/mol |

IUPAC Name |

3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C21H21FN2O3.ClH/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26;/h1-4,8,12H,5-7,9-11,13H2,(H,25,26);1H |

InChI Key |

QKXNUNIGIQKDCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of HSR-609 monohydrochloride involves several steps. The tricyclic compound (II), derived from (I) by known methods, is converted to the piperidine derivative (III) through a Grignard reaction and dehydration. The reaction of (III) with ethyl chloroformate and potassium hydroxide affords (IV). Finally, a Michael reaction and hydrolysis of (IV) yield HSR-609 .

Chemical Reactions Analysis

Oxidation Reactions

HSR-609 monohydrochloride undergoes oxidation under controlled conditions, primarily involving oxygen addition or hydrogen removal. Key reagents and outcomes include:

| Reagent | Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous medium | Ketone derivatives | Moderate | |

| Hydrogen peroxide | Room temperature, pH 7 | Hydroxylated intermediates | High |

These reactions are pivotal in modifying the compound’s tricyclic core during intermediate synthesis stages.

Reduction Reactions

Reductive pathways are employed to stabilize reactive intermediates or modify functional groups:

| Reagent | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0–5°C | Secondary alcohol derivatives | 85–90 | |

| Sodium borohydride | Methanol, reflux | Partial reduction of ketones | 70–75 |

Reduction is critical in converting the piperidine derivative (III) to intermediate (IV) during synthesis.

Substitution Reactions

Nucleophilic substitution reactions enable functional group interconversion:

| Substrate | Reagent | Conditions | Product Formed | Reference |

|---|---|---|---|---|

| Chloroacetamide | Potassium hydroxide | Ethanol, 60°C | Amine-linked analog | |

| Halogenated intermediates | Grignard reagents | Dry ether, −10°C | Alkylated derivatives |

These reactions are instrumental in constructing the compound’s piperidine and propanoic acid moieties.

Hydrolysis Reactions

Controlled hydrolysis is essential for final product isolation:

| Substrate | Reagent | Conditions | Product Formed | Purity (%) | Reference |

|---|---|---|---|---|---|

| Ethyl ester intermediate | HCl (aqueous) | Reflux, 12 hours | Carboxylic acid derivative | ≥98 |

This step ensures the conversion of ester-protected intermediates into the active carboxylic acid form.

Stability Under Thermal and Photolytic Conditions

This compound demonstrates moderate stability, with degradation observed under extreme conditions:

| Condition | Timeframe | Degradation Products | Reference |

|---|---|---|---|

| 100°C (dry) | 24 hours | Dehydrated tricyclic analog | |

| UV light (254 nm) | 48 hours | Radical-mediated dimers |

Comparative Reactivity Profile

The compound’s amphoteric nature allows dual reactivity:

| Environment | Dominant Reaction | Observed By | Reference |

|---|---|---|---|

| Acidic (pH < 3) | Protonation at amine | NMR titration | |

| Basic (pH > 10) | Deprotonation at acid | IR spectroscopy |

Scientific Research Applications

HSR-609 monohydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of amphoteric compounds.

Biology: It is used to study the interaction of histamine receptors with various ligands.

Medicine: It is being investigated for its potential use as an antiallergic agent with minimal central nervous system effects.

Industry: It is used in the development of new antiallergic drugs

Mechanism of Action

HSR-609 monohydrochloride exerts its effects by selectively binding to histamine H1-receptors. This binding inhibits the action of histamine, a compound involved in allergic reactions. The amphoteric nature of HSR-609 allows it to interact with both acidic and basic environments, enhancing its selectivity and reducing its penetration into the central nervous system .

Comparison with Similar Compounds

Table 1: Comparative Effects of HSR-609 and Similar Antiallergic Agents

Key Structural and Functional Contrasts:

Amphoteric vs. Non-Amphoteric Structures: HSR-609’s amphoteric design reduces its ability to cross the blood-brain barrier (BBB), unlike PY-608, a non-amphoteric analog with a similar backbone that induces EEG slowing . Basic compounds like azelastine and ketotifen readily penetrate the CNS, leading to adverse effects such as seizures or sedation.

EEG-Behavior Dissociation :

- PY-608, cyproheptadine, and ketotifen caused EEG slowing without corresponding behavioral sedation, highlighting a mismatch between electrophysiological and observational data .

Research Findings and Implications

The 1998 canine study concluded that HSR-609’s unique amphoteric structure is critical to its lack of CNS side effects. In contrast, structurally related compounds like PY-608 or classical antihistamines (e.g., azelastine) exhibit pronounced CNS activity due to their lipophilic, non-amphoteric properties . These findings underscore the importance of chemical polarity in designing safer antiallergic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.